molecular formula C10H16O3 B12610876 Carbonic acid, 1,1-dimethylethyl 1,1-dimethyl-2-propynyl ester CAS No. 878202-91-6

Carbonic acid, 1,1-dimethylethyl 1,1-dimethyl-2-propynyl ester

Cat. No.: B12610876
CAS No.: 878202-91-6
M. Wt: 184.23 g/mol
InChI Key: HJIHUVZKGHMBFT-UHFFFAOYSA-N
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Description

Carbonic acid, 1,1-dimethylethyl 1,1-dimethyl-2-propynyl ester: is a chemical compound with the molecular formula C10H16O3 It is an ester derivative of carbonic acid, characterized by the presence of tert-butyl and propargyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, 1,1-dimethylethyl 1,1-dimethyl-2-propynyl ester typically involves the reaction of tert-butyl chloroformate with propargyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carbonyl-containing products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed:

    Oxidation: Carbonyl compounds (e.g., aldehydes, ketones).

    Reduction: Alcohols, hydrocarbons.

    Substitution: Amides, thioesters.

Scientific Research Applications

Chemistry: In organic synthesis, carbonic acid, 1,1-dimethylethyl 1,1-dimethyl-2-propynyl ester is used as a protecting group for alcohols and amines, allowing for selective reactions to occur without interference from these functional groups.

Biology: This compound is utilized in the development of prodrugs, where it acts as a carrier for active pharmaceutical ingredients, enhancing their stability and bioavailability.

Medicine: In medicinal chemistry, it is employed in the design of novel therapeutic agents, particularly in the synthesis of drugs targeting specific enzymes or receptors.

Industry: In the polymer industry, it serves as a monomer or comonomer in the production of specialty polymers with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which carbonic acid, 1,1-dimethylethyl 1,1-dimethyl-2-propynyl ester exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active moiety, which then interacts with the target site. This interaction can lead to the inhibition or activation of the target, resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

  • Carbonic acid, 1,1-dimethylethyl 1,1-dimethyl-2-propen-1-yl ester
  • Carbonic acid, 1,1-dimethylethyl phenyl ester
  • Carbonic acid, 1,1-dimethylethyl 1-methylethyl ester

Comparison:

  • Carbonic acid, 1,1-dimethylethyl 1,1-dimethyl-2-propen-1-yl ester: Similar in structure but contains a propenyl group instead of a propynyl group, leading to different reactivity and applications.
  • Carbonic acid, 1,1-dimethylethyl phenyl ester: Contains a phenyl group, which imparts different chemical properties and potential uses in aromatic chemistry.
  • Carbonic acid, 1,1-dimethylethyl 1-methylethyl ester: Features an isopropyl group, resulting in variations in steric and electronic effects compared to the propynyl ester.

Conclusion

Carbonic acid, 1,1-dimethylethyl 1,1-dimethyl-2-propynyl ester is a versatile compound with significant applications in various scientific fields Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial processes

Properties

IUPAC Name

tert-butyl 2-methylbut-3-yn-2-yl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-7-10(5,6)13-8(11)12-9(2,3)4/h1H,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIHUVZKGHMBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC(C)(C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479973
Record name Carbonic acid, 1,1-dimethylethyl 1,1-dimethyl-2-propynyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878202-91-6
Record name Carbonic acid, 1,1-dimethylethyl 1,1-dimethyl-2-propynyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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